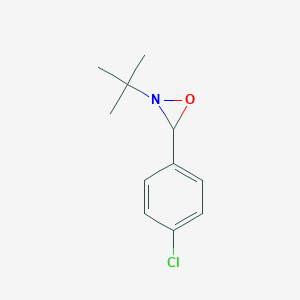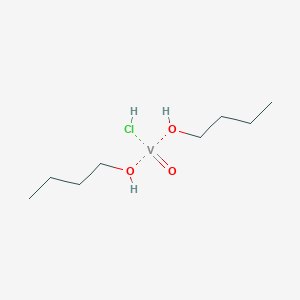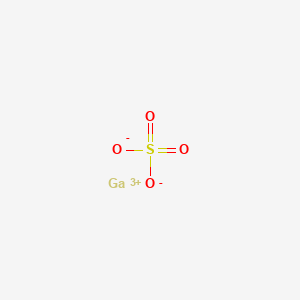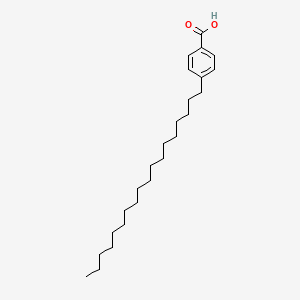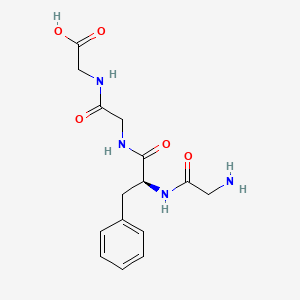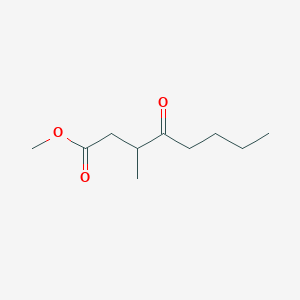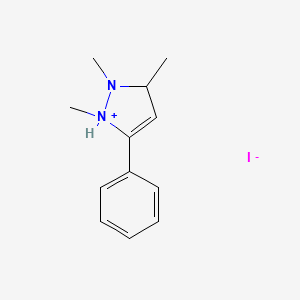
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound with a complex structure It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the reaction of 1-phenyl-3-methyl-2-pyrazoline with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it back to its parent pyrazole derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.
Scientific Research Applications
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-indene
- 1,2,3-Trimethyl-5-phenyl-1H-pyrazole
- 1,2,3-Trimethyl-5-phenyl-1H-imidazole
Uniqueness
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific structural features, such as the presence of the iodide ion and the dihydropyrazole ring. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
26565-49-1 |
|---|---|
Molecular Formula |
C12H17IN2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C12H16N2.HI/c1-10-9-12(14(3)13(10)2)11-7-5-4-6-8-11;/h4-10H,1-3H3;1H |
InChI Key |
NGIWJBQPXJBLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C([NH+](N1C)C)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
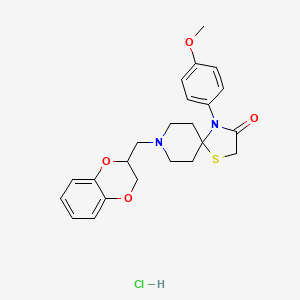
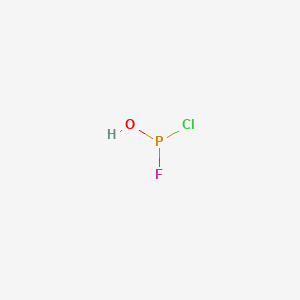
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
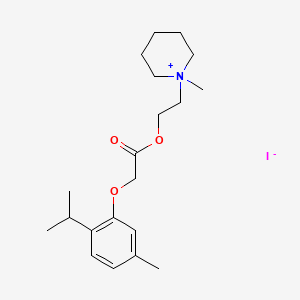
silane](/img/structure/B14690547.png)

